(Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-4-Benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a benzothiazole-derived enaminone characterized by a benzoyl group at position 4, an ethoxy substituent at position 6 of the benzothiazole ring, and a 2-methoxyethyl group at position 3. Its Z-configuration is stabilized by intramolecular hydrogen bonding between the benzamide carbonyl and the thiazole nitrogen.
Properties
IUPAC Name |
4-benzoyl-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-3-32-21-13-14-22-23(17-21)33-26(28(22)15-16-31-2)27-25(30)20-11-9-19(10-12-20)24(29)18-7-5-4-6-8-18/h4-14,17H,3,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPYZNYKFJIXEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound with significant potential in medicinal chemistry, particularly in the context of anticancer research. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. Studies suggest that it may function as a histone deacetylase (HDAC) inhibitor, which is a class of compounds known to influence gene expression and induce apoptosis in cancer cells.
Antiproliferative Assays
In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values obtained from these assays:
These values indicate that the compound effectively inhibits cell growth, with lower IC50 values suggesting higher potency.
Apoptosis Induction
Further investigations into the compound's mechanism revealed its ability to induce apoptosis in cancer cells. Flow cytometry assays indicated a significant increase in the percentage of apoptotic cells when treated with the compound compared to control groups.
Case Studies
-
Case Study 1: HepG2 Cells
In a study focusing on HepG2 liver cancer cells, treatment with this compound resulted in:- Cell Cycle Arrest : G2/M phase arrest was observed, indicating disruption of normal cell cycle progression.
- Apoptotic Markers : Increased levels of cleaved caspase-3 and PARP were detected, confirming the induction of apoptosis.
-
Case Study 2: MCF-7 Cells
In breast cancer MCF-7 cells, the compound exhibited:- Synergistic Effects : When combined with standard chemotherapeutics like doxorubicin, it enhanced cytotoxicity, suggesting potential for combination therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with synthesized analogs reported in the literature, particularly those involving benzamide-thiazole hybrids and substituted enaminones. Below is a detailed comparison based on substituents, physicochemical properties, and reactivity.
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Reactivity and Stability
- Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group (as in the target compound and compound 8b) enhances solubility in polar solvents compared to phenyl or methyl substituents (e.g., 8a, 4g). This is corroborated by the lower melting point (200°C) of 8b (ethoxy-containing) versus 290°C for 8a (acetyl/methyl-substituted) .
Spectral Trends :
- IR spectra of benzamide-thiazole hybrids consistently show strong C=O stretches near 1600–1700 cm⁻¹ (e.g., 1605 cm⁻¹ in compound 6; 1715 cm⁻¹ in 8b) . The target compound is expected to exhibit similar absorption.
- NMR data for analogs (e.g., compound 8a: δ 2.49–2.63 ppm for methyl groups) suggest that substituents on the heterocyclic ring induce predictable deshielding effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
